1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-4-3-7(6-9(8)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDGVCUKWQCKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268092 | |
| Record name | 1-(4-Chloro-3-nitrophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-40-4 | |
| Record name | 1-(4-Chloro-3-nitrophenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-nitrophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 4-Chlorophenyl Precursors
One common approach starts with 4-chlorophenyl derivatives, which are nitrated to yield 4-chloro-3-nitrophenyl intermediates. The nitration is typically performed using nitric acid under controlled conditions to avoid over-nitration or undesired side reactions.
- Reaction conditions: Use of 30% nitric acid at room temperature has been documented for related nitro-substituted phenyl compounds, ensuring selective nitration at the meta position relative to chloro substituent.
- Notes: Careful control of temperature and acid concentration is critical to achieve high regioselectivity and yield.
Formation of Pyrrolidin-2-one Ring and Coupling
The pyrrolidin-2-one moiety is introduced through condensation reactions involving amine or hydrazide intermediates and appropriate carbonyl-containing precursors.
- Typical reaction: Condensation of carbothioamide or hydrazide derivatives with carbonyl compounds in alcoholic media (e.g., propan-2-ol) under reflux conditions leads to formation of the pyrrolidin-2-one ring system.
- Example: Hydrazide intermediates prepared from ester precursors react with carbon disulfide and undergo in situ cyclization to yield pyrrolidin-2-one derivatives with aromatic substituents.
Direct N-Arylation of Pyrrolidin-2-one
An alternative method involves direct N-arylation of pyrrolidin-2-one with 4-chloro-3-nitrohalobenzenes or their activated derivatives.
- Catalysts: Transition metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination) can facilitate coupling between the nitrogen of pyrrolidin-2-one and aryl halides bearing chloro and nitro substituents.
- Advantages: This method allows for late-stage functionalization and can improve overall synthetic efficiency.
Representative Synthetic Route and Reaction Data
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Chlorophenyl derivative | 30% HNO3, room temperature | 4-Chloro-3-nitrophenyl intermediate | ~80 | Controlled nitration to introduce nitro group |
| 2 | Ester or acid precursor | Hydrazine hydrate, reflux in IPA | Hydrazide intermediate | 75-85 | Precursor for pyrrolidin-2-one ring formation |
| 3 | Hydrazide intermediate | Carbon disulfide, KOH, HCl pH 3-4 | Pyrrolidin-2-one derivative with aromatic substituent | 60-70 | Cyclization to form heterocyclic ring |
| 4 | Pyrrolidin-2-one + aryl halide | Pd-catalyst, base, solvent | 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one | Variable | Alternative direct N-arylation method |
IPA: isopropanol
Research Findings and Spectroscopic Characterization
- NMR Spectroscopy: The presence of the nitro group and chloro substituent on the phenyl ring is confirmed by characteristic aromatic proton shifts in ^1H-NMR and carbon resonances in ^13C-NMR spectra. For example, nitro-substituted aromatic protons typically resonate downfield due to electron-withdrawing effects.
- Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weight of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one confirm successful synthesis.
- Crystallography: Crystal structure analyses of related pyrrolidin-2-one derivatives show planar pyrrolidin-2-one rings and dihedral angles between the aromatic ring and lactam ring, which influence molecular conformation and potentially biological activity.
Summary and Recommendations
The preparation of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one involves classical aromatic substitution chemistry combined with heterocyclic ring formation. The most reliable methods include:
- Selective nitration of 4-chlorophenyl precursors under mild acidic conditions.
- Formation of pyrrolidin-2-one ring via hydrazide intermediates and cyclization.
- Optional direct N-arylation of pyrrolidin-2-one with substituted aryl halides using transition metal catalysis.
For optimal yield and purity, reaction conditions such as temperature, solvent choice, and reagent stoichiometry should be carefully optimized. Spectroscopic and chromatographic analysis is essential for confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.
Major Products Formed:
Reduction: 1-(4-Amino-3-nitrophenyl)pyrrolidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Nitro and Chloro Substituents
The table below highlights key structural analogs and their properties:
Key Observations :
- For example, the 5-chloro-2-hydroxyphenyl analog exhibits superior antioxidant activity compared to ascorbic acid .
- Substituent position : The 3-nitro group in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., 4-nitrophenyl derivatives).
Physical and Chemical Properties
- Melting Points: Pyrrolidin-2-one derivatives with aromatic substituents typically exhibit melting points between 268–306°C (e.g., pyridine analogs in and chromenone derivatives in ).
- Molecular Weight and Elemental Composition :
- Analogs with nitro and chloro groups have molecular weights ranging from 298–545 g/mol, with carbon (60–73%), hydrogen (3.8–5.4%), and nitrogen (10–12.5%) content .
Biological Activity
1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one (CAS No. 1087784-40-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibition properties, supported by relevant research findings and data.
1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one possesses a unique structure that contributes to its biological activities. The presence of the chloro and nitro groups on the phenyl ring enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN3O2 |
| Molecular Weight | 239.64 g/mol |
| IUPAC Name | 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one |
Antibacterial Activity
Research has indicated that compounds with similar structures, particularly those containing pyrrolidine moieties, exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrrolidine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In a comparative study, the Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli , suggesting a strong potential for antibacterial applications .
Antifungal Activity
The antifungal properties of pyrrolidine derivatives have also been explored, with some compounds demonstrating effective inhibition against fungal pathogens. For example, specific pyrrolidine alkaloids showed promising antifungal activity in vitro, indicating that structural modifications could enhance their efficacy against fungal strains .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one as an inhibitor of key enzymes involved in various metabolic pathways. Notably, compounds with similar structures have been evaluated for their ability to inhibit Plasmodium falciparum enzymes, which are critical for malaria treatment. The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups significantly enhance potency .
Study on Antibacterial Efficacy
In a recent study examining the antibacterial efficacy of various pyrrolidine derivatives, it was found that the introduction of electron-withdrawing groups such as nitro significantly increased the antibacterial activity against tested strains. The compound's structure allowed it to interact effectively with bacterial cell membranes, leading to cell lysis .
Pharmacokinetic Profiling
Pharmacokinetic studies involving related compounds demonstrated varying half-lives and clearance rates in vivo. For example, one derivative exhibited a half-life of approximately 0.5 hours when administered intravenously in mice, highlighting the need for further optimization to improve bioavailability and therapeutic efficacy .
Q & A
Q. How to optimize reaction conditions using Design of Experiments (DoE) for scale-up synthesis?
Q. What statistical methods resolve crystallographic data conflicts (e.g., R-factor discrepancies)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
